
(2-Hydroxyphenyl)di-p-tolylphosphine Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyphenyl)di-p-tolylphosphine Oxide is an organophosphorus compound with the molecular formula C14H15OP. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties. The compound is characterized by the presence of a phosphine oxide group attached to a hydroxyphenyl and two p-tolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)di-p-tolylphosphine Oxide typically involves the reaction of di-p-tolylphosphine with an oxidizing agent. One common method is the oxidation of di-p-tolylphosphine using hydrogen peroxide or other peroxides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar oxidation processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)di-p-tolylphosphine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to di-p-tolylphosphine under specific conditions.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Higher oxidation state phosphorus compounds.
Reduction Products: Di-p-tolylphosphine.
Substitution Products: Various substituted phosphine oxides.
Scientific Research Applications
(2-Hydroxyphenyl)di-p-tolylphosphine Oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)di-p-tolylphosphine Oxide involves its ability to coordinate with metal ions and participate in redox reactions. The phosphine oxide group acts as a strong electron donor, facilitating various catalytic processes. The hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Di-p-tolylphosphine Oxide: Lacks the hydroxy group, making it less versatile in hydrogen bonding interactions.
(2-Hydroxyphenyl)diphenylphosphine Oxide: Similar structure but with phenyl groups instead of p-tolyl groups, affecting its steric and electronic properties.
Uniqueness
(2-Hydroxyphenyl)di-p-tolylphosphine Oxide is unique due to the presence of both hydroxy and p-tolyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable compound in various chemical reactions and applications .
Properties
Molecular Formula |
C20H19O2P |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-bis(4-methylphenyl)phosphorylphenol |
InChI |
InChI=1S/C20H19O2P/c1-15-7-11-17(12-8-15)23(22,18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21/h3-14,21H,1-2H3 |
InChI Key |
ARLGHQFTJQWQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


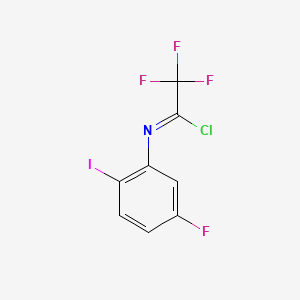
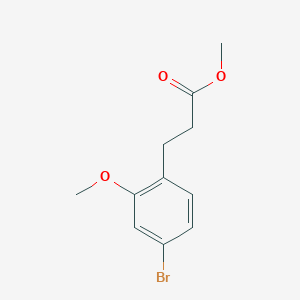

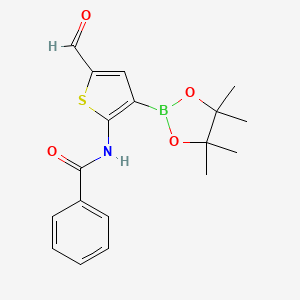
![4-bromo-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13693893.png)
![(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone](/img/structure/B13693904.png)
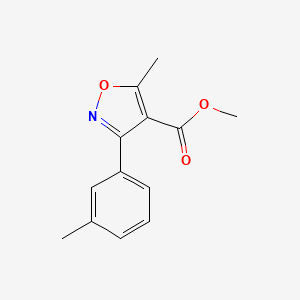


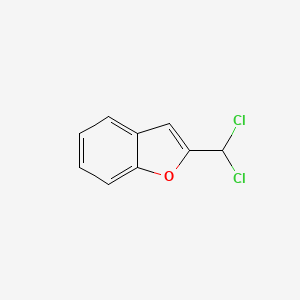
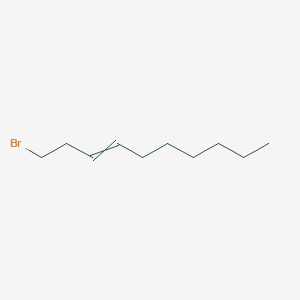
![[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene](/img/structure/B13693935.png)
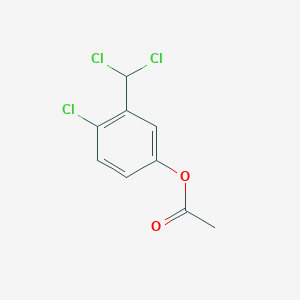
![4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B13693954.png)
